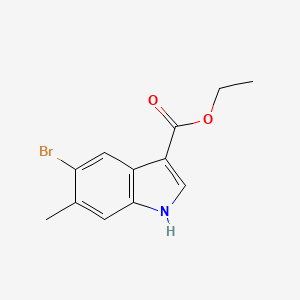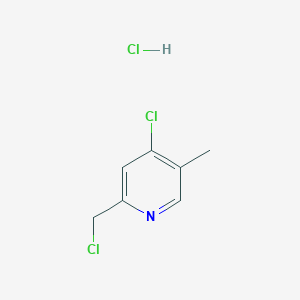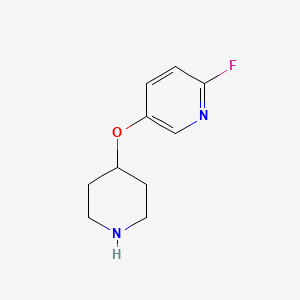
N-(5-Nitropentyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Nitropentyl)phthalimide is a derivative of phthalimide, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure, which imparts unique chemical and biological properties to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(5-Nitropentyl)phthalimide can be synthesized through the reaction of phthalic anhydride with 5-nitropentylamine. The reaction typically involves heating phthalic anhydride with the amine in the presence of a suitable solvent, such as acetic acid or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of phthalimides, including this compound, often involves continuous processes where phthalic anhydride and the corresponding amine are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Nitropentyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: N-(5-Aminopentyl)phthalimide.
Substitution: Various N-substituted phthalimides.
Hydrolysis: Phthalic acid and 5-nitropentylamine.
Wissenschaftliche Forschungsanwendungen
N-(5-Nitropentyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The biological activity of N-(5-Nitropentyl)phthalimide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammation and cell proliferation, leading to its potential use as an anti-inflammatory and anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
N-(5-Nitropentyl)phthalimide can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its sedative and immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Apremilast: An anti-inflammatory drug used to treat psoriasis.
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-(5-nitropentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-12-10-6-2-3-7-11(10)13(17)14(12)8-4-1-5-9-15(18)19/h2-3,6-7H,1,4-5,8-9H2 |
InChI-Schlüssel |
JRKJVFOQSJBDRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
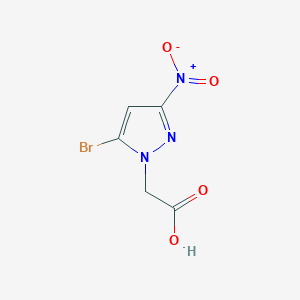
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
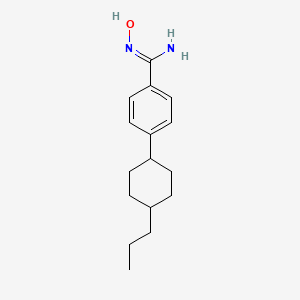
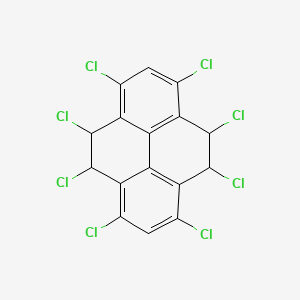
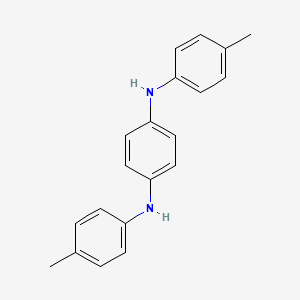
![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
